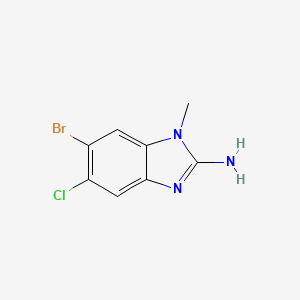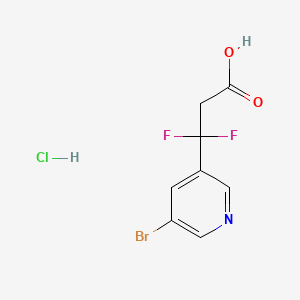
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is a chemical compound that features a bromopyridine moiety and a difluoropropanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Difluoropropanoic Acid: The difluoropropanoic acid moiety is synthesized separately, often through the fluorination of propanoic acid derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.
科学研究应用
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can engage in π-π stacking or hydrogen bonding, while the difluoropropanoic acid group can participate in electrostatic interactions.
相似化合物的比较
Similar Compounds
3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
5-Bromopyridine-3-carboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid: The free acid form without the hydrochloride salt, which may influence its solubility and stability.
Uniqueness
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of both bromopyridine and difluoropropanoic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
属性
分子式 |
C8H7BrClF2NO2 |
|---|---|
分子量 |
302.50 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H |
InChI 键 |
BMLQKGMSQDXGSH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)C(CC(=O)O)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
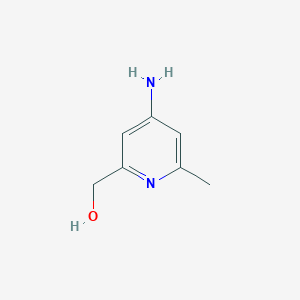
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
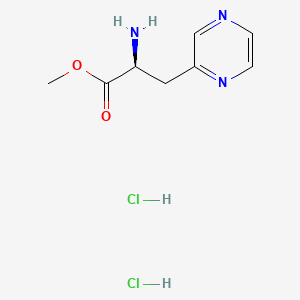

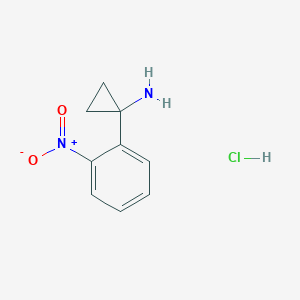
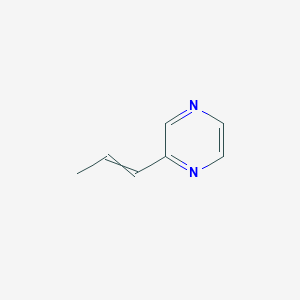
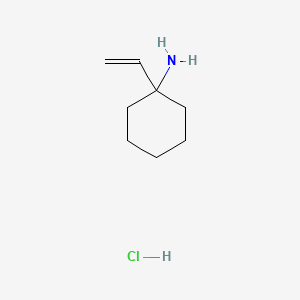
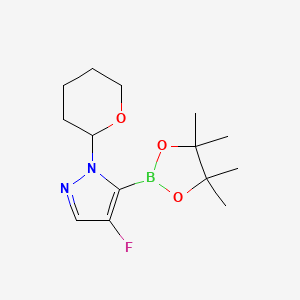
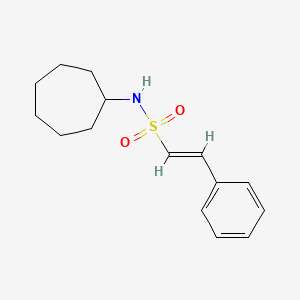
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
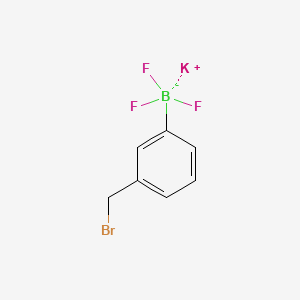
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
